

Application Note & Protocol: Formulation of Lorazepam Hemisuccinate for Intravenous Administration

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Compound of Interest

Compound Name: *Lorazepam hemisuccinate*

CAS No.: 127930-80-7

Cat. No.: B1675128

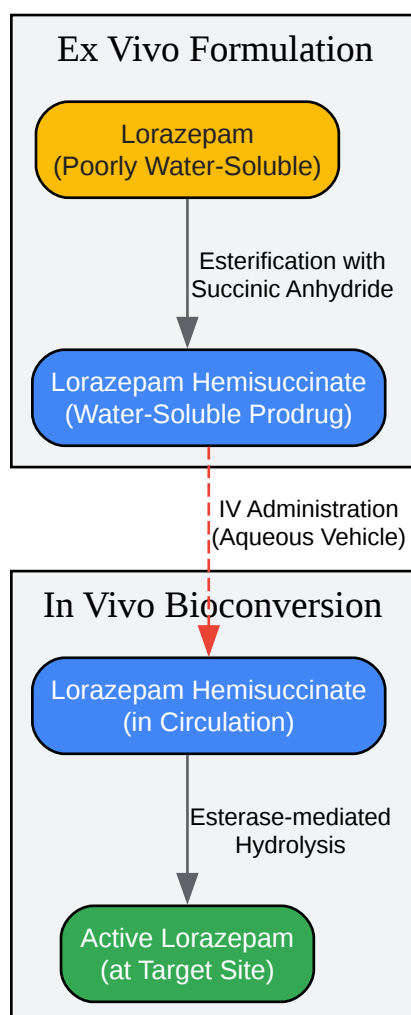
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Abstract: This document provides a comprehensive guide for the formulation of **lorazepam hemisuccinate**, a water-soluble prodrug of lorazepam, for intravenous (IV) administration. Lorazepam is a potent benzodiazepine used for treating anxiety, insomnia, and status epilepticus.[1] However, its clinical utility in acute settings is hampered by its poor aqueous solubility, necessitating the use of organic co-solvents like propylene glycol and polyethylene glycol in current commercial IV formulations.[2][3] These excipients are associated with potential toxicities and administration-site reactions.[4] The development of a water-soluble prodrug, such as **lorazepam hemisuccinate**, which can be formulated in a simple aqueous vehicle, represents a significant advancement in improving the safety and tolerability of parenteral lorazepam therapy. This guide details the rationale, synthesis, pre-formulation analysis, and a step-by-step protocol for preparing a stable, sterile, and isotonic IV formulation of **lorazepam hemisuccinate**.

Introduction: The Rationale for a Prodrug Approach

Lorazepam is a nearly white powder that is almost insoluble in water.^{[2][3]} This physicochemical property presents a major challenge for developing parenteral formulations. The current market solution involves dissolving lorazepam in a mixture of polyethylene glycol 400 in propylene glycol, with benzyl alcohol as a preservative.^[2] While effective in solubilizing the drug, this vehicle is not benign. Propylene glycol can cause serious adverse effects, including hyperosmolality, lactic acidosis, and cardiotoxicity, especially with high-dose or prolonged infusions.^[5] Furthermore, these formulations can cause pain and irritation at the injection site.^[2]

The prodrug strategy is a well-established method in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers. For poorly soluble drugs with a hydroxyl group, esterification with a dicarboxylic acid, such as succinic acid, can dramatically increase aqueous solubility. The resulting hemisuccinate ester is a pro-drug that is readily cleaved in vivo by endogenous esterase enzymes to release the active parent drug, lorazepam. This approach allows for a simple aqueous-based formulation, eliminating the need for potentially harmful organic co-solvents.^{[6][7]}



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Figure 1: Prodrug strategy for lorazepam IV administration.

Synthesis and Characterization of Lorazepam Hemisuccinate

The foundational step in this process is the chemical synthesis of the prodrug. This protocol describes a standard esterification procedure.

Materials & Equipment

- Lorazepam (USP grade)

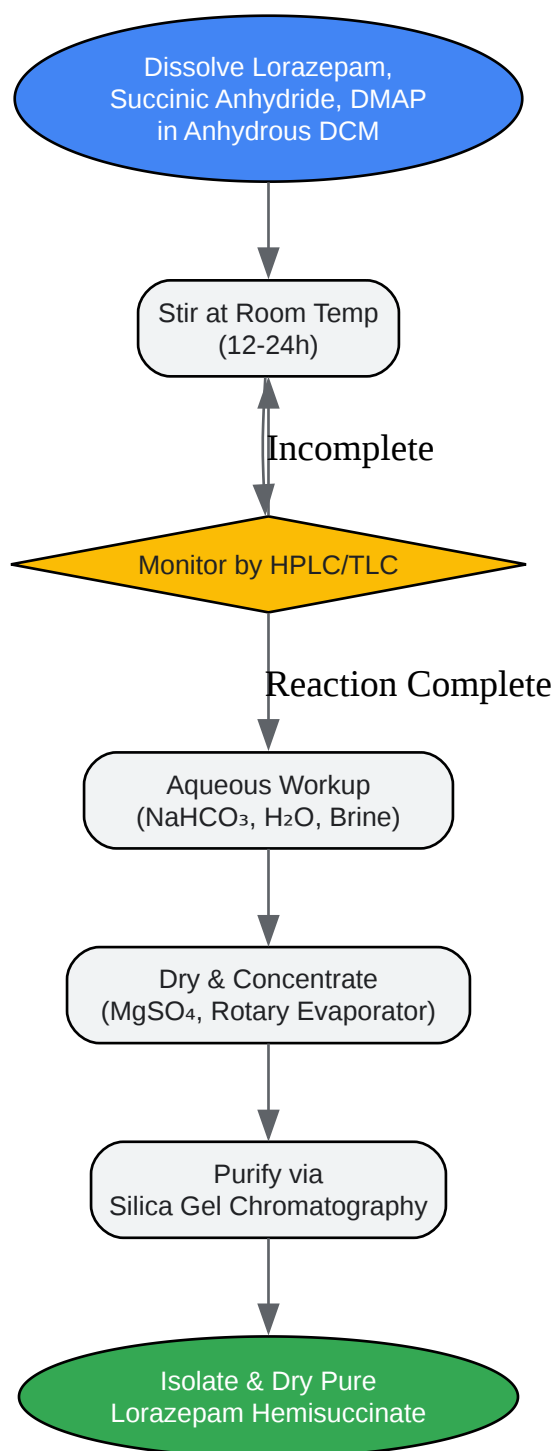
- Succinic Anhydride
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Sodium Bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate
- Hexanes
- Round-bottom flasks, magnetic stirrer, reflux condenser
- Rotary evaporator
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)
- Nuclear Magnetic Resonance (NMR) Spectrometer

Synthesis Protocol

This protocol must be performed in a fume hood with appropriate personal protective equipment (PPE).

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve lorazepam (1.0 eq) in anhydrous DCM.
- **Addition of Reagents:** Add succinic anhydride (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

- Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- Workup:
 - Quench the reaction by adding saturated aqueous NaHCO_3 solution and stir for 15 minutes.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **lorazepam hemisuccinate** using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
- Final Product: Combine the pure fractions and evaporate the solvent. Dry the resulting white solid under high vacuum to obtain pure **lorazepam hemisuccinate**.



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Figure 2: Workflow for the synthesis of **lorazepam hemisuccinate**.

Characterization

Before proceeding to formulation, the identity, purity, and integrity of the synthesized **lorazepam hemisuccinate** must be confirmed:

- ^1H NMR & ^{13}C NMR: To confirm the chemical structure and the formation of the succinate ester bond.
- Mass Spectrometry: To verify the correct molecular weight.
- HPLC Analysis: To determine purity. The acceptance criterion should be $\geq 99.5\%$.

Pre-Formulation Studies

Pre-formulation studies are essential to understand the physicochemical properties of the prodrug and to design a stable and effective formulation.

pH-Solubility Profile

Causality: The hemisuccinate ester contains a terminal carboxylic acid group. The ionization state of this group is pH-dependent, which directly impacts the molecule's overall aqueous solubility. Determining the solubility across a range of pH values is critical for selecting a formulation pH that ensures the drug remains in solution.

Protocol:

- Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
- Add an excess amount of **lorazepam hemisuccinate** to a known volume of each buffer in separate vials.
- Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Filter the samples through a 0.22 μm filter to remove undissolved solid.
- Dilute the filtrate appropriately and determine the concentration of the dissolved prodrug using a validated HPLC method.
- Plot the solubility (mg/mL) as a function of pH.

Table 1: Representative pH-Solubility Data for **Lorazepam Hemisuccinate**

pH	Buffer System	Solubility (mg/mL)	Remarks
3.0	Citrate	> 50	High solubility below pKa.
4.0	Citrate	> 50	High solubility below pKa.
5.0	Citrate	45.8	Solubility decreases as pH approaches pKa.
6.0	Phosphate	15.2	Significant drop in solubility.
7.0	Phosphate	2.1	Low solubility in neutral conditions.

| 7.4 | Phosphate | 1.8 | Physiologically relevant pH. |

pH-Stability Profile

Causality: The ester linkage in **lorazepam hemisuccinate** is susceptible to hydrolysis, which breaks down the prodrug into lorazepam and succinic acid. This degradation is often catalyzed by hydronium (acid-catalyzed) or hydroxide (base-catalyzed) ions. Identifying the pH of maximum stability is paramount for ensuring an adequate shelf-life of the final product.

Protocol:

- Prepare solutions of **lorazepam hemisuccinate** at a fixed concentration (e.g., 10 mg/mL) in the same series of buffers (pH 2.0 to 8.0) used for the solubility study.
- Store aliquots of these solutions at stressed temperature conditions (e.g., 40 °C and 60 °C).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze them by HPLC.

- Quantify the remaining percentage of **lorazepam hemisuccinate** and the formation of the primary degradant, lorazepam.
- Calculate the degradation rate constant (k) at each pH and temperature. The pH at which the degradation rate is lowest is the pH of maximum stability.

Table 2: Representative pH-Stability Data (Degradation Rate at 40 °C)

pH	Degradation Rate Constant (k, day ⁻¹)	t ₉₀ (days)	Remarks
3.0	0.025	4.2	Some acid-catalyzed hydrolysis observed.
4.0	0.008	13.1	Near optimal stability.
4.5	0.006	17.5	pH of Maximum Stability.
5.0	0.010	10.5	Stability decreases as base catalysis begins.
6.0	0.055	1.9	Increased rate of base-catalyzed hydrolysis.

| 7.0 | 0.210 | 0.5 | Rapid degradation at neutral pH. |

Formulation Protocol for Intravenous Administration

Based on the pre-formulation data, a target formulation profile can be established: a sterile, isotonic solution buffered to pH ~4.5 to ensure maximum solubility and stability.

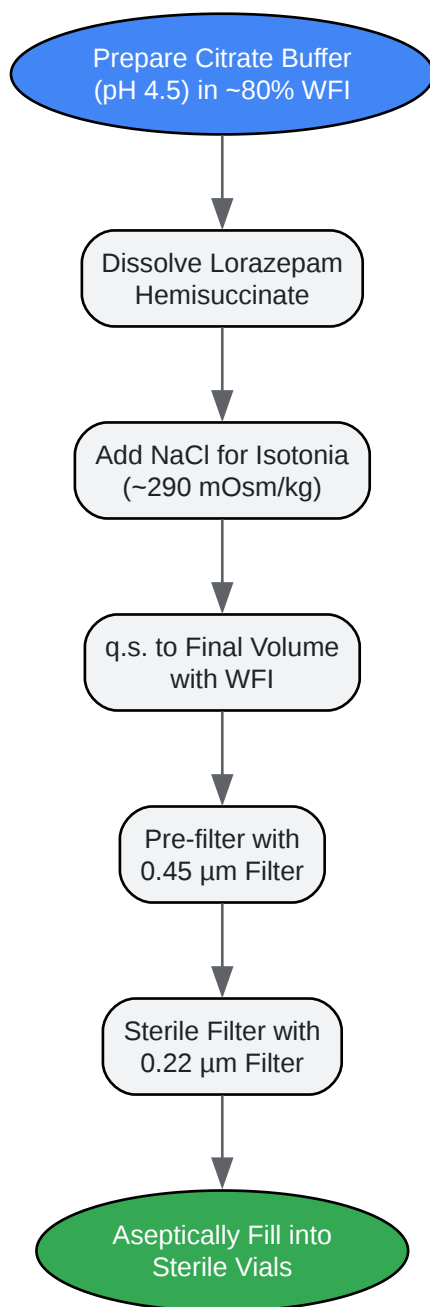
Target Formulation Profile

Component	Function	Target Concentration
Lorazepam Hemisuccinate	Active Prodrug	10 mg/mL (as lorazepam equiv.)
Citrate Buffer	Buffering Agent	20 mM, pH 4.5
Sodium Chloride	Tonicity Modifier	q.s. for Isotonia (~290 mOsm/kg)
Water for Injection (WFI)	Vehicle	q.s. to final volume

Step-by-Step Formulation Protocol

This procedure should be conducted in an aseptic environment (e.g., a laminar flow hood within a cleanroom).

- **Buffer Preparation:** Prepare a 20 mM citrate buffer solution by dissolving the required amounts of citric acid and sodium citrate in approximately 80% of the final batch volume of WFI. Adjust the pH to 4.5 ± 0.1 using solutions of citric acid or sodium hydroxide.
- **Prodrug Dissolution:** Slowly add the accurately weighed **lorazepam hemisuccinate** powder to the buffer solution while stirring until completely dissolved.
- **Tonicity Adjustment:** Measure the osmolality of the solution. Calculate and add the required amount of sodium chloride to achieve an isotonic solution (280-300 mOsm/kg). Stir until dissolved.
- **Final Volume Adjustment:** Add WFI to bring the solution to the final target volume and mix thoroughly to ensure homogeneity.
- **Pre-filtration:** Filter the bulk solution through a 0.45 μm filter to remove any particulate matter.
- **Sterile Filtration:** Sterilize the formulation by filtering it through a sterile 0.22 μm membrane filter into a sterile receiving vessel.
- **Aseptic Filling:** Aseptically fill the sterile solution into sterile glass vials (e.g., Type I borosilicate glass) and seal with sterile stoppers and aluminum caps.



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Figure 3: Aseptic manufacturing workflow for the IV formulation.

Final Product Quality Control Testing

The final filled vials must be subjected to a battery of quality control tests to ensure they meet specifications for safety, purity, and potency.

Test	Specification	Method
Appearance	Clear, colorless solution, free of particulates	Visual Inspection
pH	4.3 - 4.7	Potentiometry
Osmolality	280 - 300 mOsm/kg	Osmometer
Assay (Prodrug)	95.0% - 105.0% of label claim	Validated HPLC-UV Method
Purity/Related Substances	Lorazepam \leq 1.0%, Total Impurities \leq 2.0%	Validated HPLC-UV Method
Sterility Test	Must be sterile	USP <71>
Bacterial Endotoxins	Meets specified limits (e.g., < 0.5 EU/mg)	USP <85> - LAL Test

Conclusion

The development of an intravenous formulation of **lorazepam hemisuccinate** offers a promising alternative to current commercial products that rely on organic co-solvents. By leveraging a prodrug strategy, it is possible to create a simple, aqueous-based formulation that eliminates the risks associated with excipients like propylene glycol. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and formulation of a stable and safe lorazepam hemisuccinate IV product. The key to a successful formulation lies in careful control of pH to balance the requirements of both high solubility and optimal chemical stability of the ester prodrug.

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